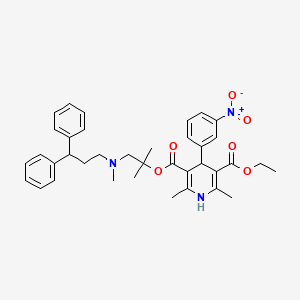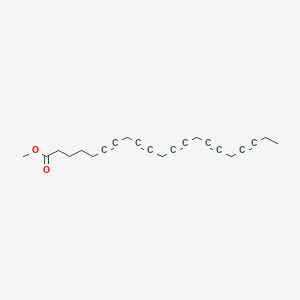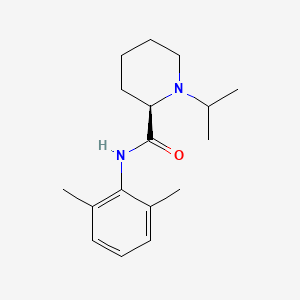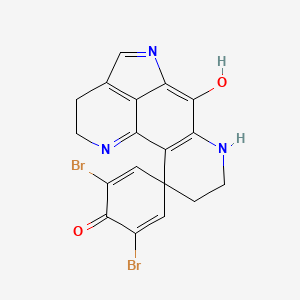
Discorhabdin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Discorhabdin C is a marine natural product belonging to the pyrroloiminoquinone family of alkaloids. It is primarily isolated from marine sponges of the genera Latrunculia, Batzella, Prianos, and Zyzzya .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of discorhabdin C involves several key steps. One approach includes the anodic oxidation of a bromophenol derivative, followed by phenolic coupling reactions . Another method involves the use of hypervalent iodine(III) reagents to preconstruct the spirodienone system, with final sulfur introduction to the cross-linked system .
Industrial Production Methods
Most production methods remain within the realm of academic research and small-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Discorhabdin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups at specific positions.
Substitution: The dienone-ring of this compound is electrophilic, reacting with thiol and amine nucleophiles to form debrominated adducts.
Common Reagents and Conditions
Oxidation: Hypervalent iodine(III) reagents are commonly used.
Reduction: Hydrogenation reactions are performed using hydrogen gas and a suitable catalyst.
Substitution: Thiol and amine nucleophiles are used under mild conditions to form adducts.
Major Products
Oxidation: Introduction of hydroxyl groups.
Reduction: Didebrominated ring-closed carbinolamine.
Substitution: Debrominated adducts with thiol and amine nucleophiles.
Wissenschaftliche Forschungsanwendungen
Discorhabdin C has a wide range of scientific research applications:
Chemistry: Used as a lead compound for developing new synthetic methodologies and understanding reaction mechanisms.
Biology: Studied for its interactions with biological macromolecules and its role in marine ecosystems.
Medicine: Exhibits potent cytotoxicity against various human tumor cell lines, making it a candidate for anticancer drug development
Wirkmechanismus
Discorhabdin C exerts its effects through several mechanisms:
Electrophilic Reactivity: The dienone-ring reacts with thiol and amine nucleophiles, leading to the formation of adducts.
Mitochondrial Dysfunction: Induces mitochondrial dysfunction, leading to non-apoptotic cell death in certain cancer cell lines.
Molecular Targets: Targets include proteins and enzymes involved in cellular redox balance and mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Discorhabdin A: Another member of the pyrroloiminoquinone family, known for its strong cytotoxic activity.
Makaluvamines: Structurally related compounds with similar biological activities.
Prianosins and Epinardins: Other pyrroloiminoquinone alkaloids with comparable cytotoxic properties.
Uniqueness
Discorhabdin C is unique due to its specific electrophilic reactivity and the presence of a 2,6-dibromo-cyclohexa-2,5-diene moiety, which is critical for its biological activity . Its ability to form stable adducts with thiol and amine nucleophiles distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
105372-81-4 |
|---|---|
Molekularformel |
C18H13Br2N3O2 |
Molekulargewicht |
463.1 g/mol |
IUPAC-Name |
2',6'-dibromo-8-hydroxyspiro[6,10,15-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),8,10,12(16)-pentaene-3,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C18H13Br2N3O2/c19-9-5-18(6-10(20)16(9)24)2-4-22-15-12(18)13-11-8(1-3-21-13)7-23-14(11)17(15)25/h5-7,22,25H,1-4H2 |
InChI-Schlüssel |
AQUBTUIPDMTCAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C2C3=C1C=NC3=C(C4=C2C5(CCN4)C=C(C(=O)C(=C5)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




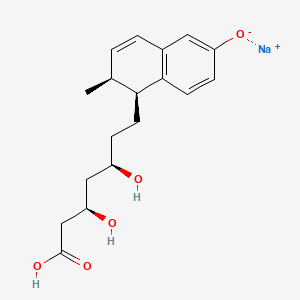
![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
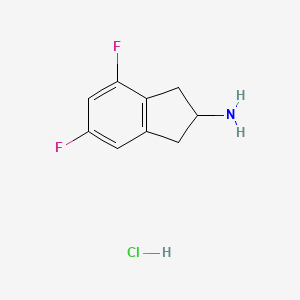
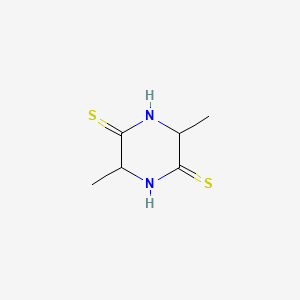
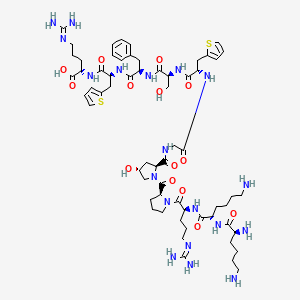
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
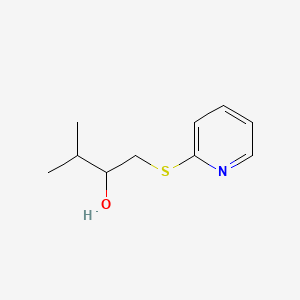
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
